molecular formula C19H20N6O2 B10936807 6-(furan-2-yl)-1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936807
M. Wt: 364.4 g/mol
InChI Key: IQRWFKFTPCABEW-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of furan, pyrazole, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxylic acid with 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, followed by the introduction of the N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl] group through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole and pyridine rings can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives from oxidation and reduced pyrazole or pyridine derivatives from reduction.

Scientific Research Applications

6-(furan-2-yl)-1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid derivatives
  • 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives
  • N-[1-(1-Methyl-1H-pyrazol-3-yl)ethyl] derivatives

Uniqueness

The uniqueness of 6-(furan-2-yl)-1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its combination of furan, pyrazole, and pyridine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

6-(furan-2-yl)-1,3-dimethyl-N-[1-(1-methylpyrazol-3-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20N6O2/c1-11(14-7-8-24(3)23-14)20-19(26)13-10-15(16-6-5-9-27-16)21-18-17(13)12(2)22-25(18)4/h5-11H,1-4H3,(H,20,26)

InChI Key

IQRWFKFTPCABEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC(C)C4=NN(C=C4)C)C

Origin of Product

United States

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